molecular formula C7H8N4 B573087 Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine CAS No. 1313726-09-8

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Cat. No.: B573087
CAS No.: 1313726-09-8
M. Wt: 148.169
InChI Key: AHXNAGGDXDKASM-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is used as a building block in the synthesis of various organic compounds. Its unique structure allows for easy functionalization, making it valuable in the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, which could lead to the development of new therapeutic agents .

Medicine: this compound derivatives have been investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and materials. Its photophysical properties make it suitable for use in optical applications, including sensors and imaging devices .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
  • Zaleplon
  • Indiplon
  • Ocinaplon

Comparison: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is unique due to its specific structural features and versatile applications. Compared to other similar compounds, it offers a broader range of functionalization possibilities and exhibits significant photophysical properties . While zaleplon, indiplon, and ocinaplon are primarily used as sedative agents, this compound has a wider scope of applications, including anticancer and enzyme inhibition .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNAGGDXDKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278384
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-09-8
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyrazolo[1,5-a]pyrimidine-5-carbonitrile (2-2) (620 mg, 4.31 mmol) in NH3 in MeOH (5 mL) was added Raney Ni (100 mg). The reaction mixture was stirred at room temperature for 3 h under H2. The mixture was filtered, and the filtrate was concentrated to afford the title compound (600 mg). MS (m/z): 149 (M+1)+.
Quantity
620 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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5 mL
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Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate M was prepared from pyrazolo[1,5-a]pyrimidine-5-carbonitrile (M−1) following similar procedures for synthesizing intermediate J from J-4, as described above. MS (m/z): 149 (M+1)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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